molecular formula C16H20N6O B2368672 3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol CAS No. 897619-16-8

3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol

Cat. No.: B2368672
CAS No.: 897619-16-8
M. Wt: 312.377
InChI Key: NFLNSLVNNJNFBD-UHFFFAOYSA-N
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Description

3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a benzylamino group, which contributes to its biological activity.

Mechanism of Action

Target of Action

The primary targets of this compound appear to be Toll-like receptors (TLRs) , specifically TLR-2, TLR-4, and TLR-5 . These receptors play a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating inflammatory responses.

Mode of Action

The compound interacts with its targets by modulating the Wnt/β-catenin signaling pathway , a crucial pathway involved in cell proliferation, differentiation, and immune response . It induces the rapid phosphorylation of NFκB p65 at Ser536 and abrogates total IκB, leading to an increase in pro-inflammatory cytokine production in naive monocytes . In tlr2, -4, and -5-engaged monocytes, the compound suppresses cytokine production .

Biochemical Pathways

The compound affects the Wnt/β-catenin signaling pathway and the NFκB pathway . The Wnt/β-catenin pathway is involved in various cellular processes, including cell proliferation, differentiation, and immune response. The NFκB pathway is a key regulator of immune response to infection. In the context of LPS stimulation, the compound’s action leads to the phosphorylative inactivation of GSK3β at Ser9, β-catenin accumulation, and abrogation of NFκB p65 phosphorylation .

Result of Action

The compound acts as a suppressor of inflammation in surface TLR-engaged primary human monocytes . It increases the production of pro-inflammatory cytokines in naive monocytes but suppresses cytokine production in TLR2, -4, and -5-engaged monocytes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 4-amino-1-methyl-1H-pyrazole and 6-chloro-1H-pyrimidine-2,4-dione under basic conditions.

    Introduction of the benzylamino group: This step involves the nucleophilic substitution of the chloro group in the pyrazolo[3,4-d]pyrimidine core with benzylamine.

    Attachment of the propanol group: The final step involves the reaction of the intermediate with 3-chloropropanol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Benzylamino derivatives: Compounds with a benzylamino group also show potential as enzyme inhibitors.

Uniqueness

3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct biological activities and make it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-[[4-(benzylamino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-22-15-13(11-19-22)14(18-10-12-6-3-2-4-7-12)20-16(21-15)17-8-5-9-23/h2-4,6-7,11,23H,5,8-10H2,1H3,(H2,17,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLNSLVNNJNFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NCC3=CC=CC=C3)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677791
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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